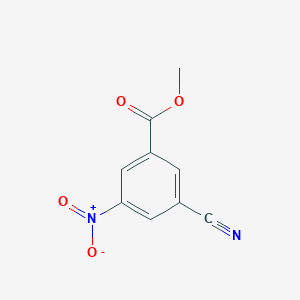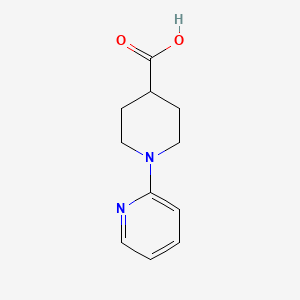
1-(Pyridin-3-yl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Packing and Molecular Interactions
1-(Pyridin-3-yl)cyclopropanamine and its isomers demonstrate significant roles in crystal packing through C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions are crucial in the formation of linear chains and 3D networks in crystal structures, influencing the accessibility and participation of pyridine and imine groups in intermolecular interactions (Lai, Mohr, & Tiekink, 2006).
Anticancer Activity
Compounds derived from 1-(Pyridin-3-yl)cyclopropanamine have been studied for their potential anticancer properties. For instance, piperazine-2,6-dione derivatives, synthesized using pyridin-3-ylmethanamine, showed promising anticancer activity in breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013). Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to 1-(Pyridin-3-yl)cyclopropanamine, were found effective in inhibiting tumor growth in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Coordination Chemistry
1-(Pyridin-3-yl)cyclopropanamine derivatives are utilized in coordination chemistry, particularly in the synthesis and application of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are notable for their roles in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Photodynamic Therapy
In the realm of photodynamic therapy, particularly for breast cancer, 1-(Pyridin-3-yl)cyclopropanamine derivatives have been instrumental. A study demonstrated the synthesis of a nitrogen heterocycle using pyridin-2-ylmethanamine, showcasing its application as a photosensitizer in photodynamic therapy due to its efficacy in inhibiting cancer cell proliferation under light irradiation (Zhu et al., 2019).
Catalysis
1-(Pyridin-3-yl)cyclopropanamine derivatives are employed in catalysis, particularly in creating hemilabile (imino)pyridine palladium(II) complexes. These complexes have shown promise as selective catalysts in processes like ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Tautomerization Studies
The pyridine derivatives have been pivotal in studies of proton transfer and tautomerization. For instance, research on 2-(1H-pyrazol-5-yl)pyridines and related compounds has provided insight into different types of photoreactions and excited-state processes (Vetokhina et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs), 1-(Pyridin-3-yl)cyclopropanamine derivatives have been used to develop efficient red phosphorescent materials. These materials are crucial for achieving high-efficiency and pure-red emission in OLED devices (Tsuboyama et al., 2003).
作用機序
特性
IUPAC Name |
1-pyridin-3-ylcyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHUCRTBXQWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591034 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclopropanamine | |
CAS RN |
503417-38-7 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)








